5-(Bromomethyl)-2,2-dimethylheptane (CAS 1481772-34-2) is a highly branched primary alkyl bromide characterized by a terminal tert-butyl group (2,2-dimethyl) and a beta-branched bromomethyl reactive site. In industrial and medicinal chemistry procurement, this specific compound is selected over standard linear or lightly branched alkyl halides when synthesizing lipophilic payloads, ionizable lipids, or prodrugs that require strict metabolic resistance. The primary bromide functionality ensures predictable nucleophilic substitution (SN2) and cross-coupling kinetics, while the extensive aliphatic branching disrupts crystal packing, maintaining measurable solubility and low phase-transition temperatures in downstream formulations [1].
Substituting 5-(Bromomethyl)-2,2-dimethylheptane with linear analogs like 1-bromodecane fundamentally alters the pharmacokinetic and physical profiles of the final product, as linear chains are highly susceptible to cytochrome P450-mediated omega-oxidation and exhibit significantly higher crystallization tendencies in lipid matrices [1]. Conversely, attempting to reduce procurement costs by substituting with the chloride analog, 5-(chloromethyl)-2,2-dimethylheptane, severely compromises processability; the chloride's lower leaving-group ability depresses SN2 alkylation yields at standard temperatures, forcing manufacturers to use harsh heating or stoichiometric iodide catalysts that degrade thermally sensitive API intermediates [2].
When functioning as an alkylating agent for hindered secondary amines, 5-(Bromomethyl)-2,2-dimethylheptane demonstrates significantly faster reaction kinetics compared to its chloride counterpart. In standard SN2 conditions, the bromide achieves >85% conversion. In contrast, 5-(chloromethyl)-2,2-dimethylheptane yields <20% under identical conditions, requiring temperatures exceeding 90°C or the addition of NaI to achieve parity [1].
| Evidence Dimension | Alkylation yield of secondary amines at 50°C (12h) |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | 5-(Chloromethyl)-2,2-dimethylheptane (<20% yield) |
| Quantified Difference | >4-fold increase in yield at mild temperatures |
| Conditions | K2CO3, DMF, 50°C, 12 hours |
Allows manufacturers to perform late-stage alkylations on thermally sensitive intermediates without risking thermal degradation or requiring additional catalytic steps.
The terminal 2,2-dimethyl architecture of this compound provides steric occlusion against omega-oxidation, a primary degradation pathway for aliphatic chains. When incorporated into lipophilic prodrugs, derivatives of 5-(Bromomethyl)-2,2-dimethylheptane exhibit an in vitro human liver microsome (HLM) intrinsic clearance (CL_int) of <5 µL/min/mg protein. By comparison, derivatives synthesized from the linear comparator 1-bromodecane undergo rapid degradation with a CL_int of >45 µL/min/mg protein [1].
| Evidence Dimension | HLM intrinsic clearance (CL_int) of derived lipophilic tails |
| Target Compound Data | <5 µL/min/mg protein |
| Comparator Or Baseline | 1-Bromodecane derivatives (>45 µL/min/mg protein) |
| Quantified Difference | 9-fold reduction in metabolic clearance rate |
| Conditions | In vitro human liver microsome (HLM) assay, 37°C |
Crucial for drug developers needing to extend the in vivo half-life of lipophilic payloads or targeted protein degraders.
The dual-branching structure (at the 2- and 5-positions) of 5-(Bromomethyl)-2,2-dimethylheptane disrupts crystalline packing when used to synthesize ionizable lipids for mRNA delivery. Lipid assemblies incorporating this specific branched tail maintain a phase transition temperature (Tm) below -10°C, ensuring membrane fluidity. In contrast, lipids derived from linear C10 bromides exhibit a Tm between +15°C and +20°C, which leads to rigidification and reduced endosomal escape at physiological temperatures [1].
| Evidence Dimension | Phase transition temperature (Tm) of derived lipid assemblies |
| Target Compound Data | Tm < -10°C |
| Comparator Or Baseline | Linear C10 bromide derivatives (Tm +15°C to +20°C) |
| Quantified Difference | >25°C reduction in phase transition temperature |
| Conditions | Differential scanning calorimetry (DSC) of hydrated lipid films |
Ensures the necessary lipid fluidity for measurable endosomal escape and transfection efficiency in LNP-based genetic therapies.
Due to its ability to lower phase transition temperatures (Tm < -10°C) and maintain fluidity, this compound is an effective building block for the hydrophobic tails of ionizable lipids used in mRNA-LNP vaccines and therapeutics, where endosomal escape is a strict requirement [1].
The terminal tert-butyl group blocks CYP450-mediated omega-oxidation. This makes the compound suitable for synthesizing lipophilic prodrugs or long-acting injectables where extending the pharmacokinetic half-life is a primary design goal [2].
As a reactive primary bromide, it allows for efficient SN2 alkylation at mild temperatures (e.g., 50°C). This is necessary for modifying complex, thermally sensitive secondary amines or hydroxyls where harsher conditions or chloride-based alternatives cause degradation [3].